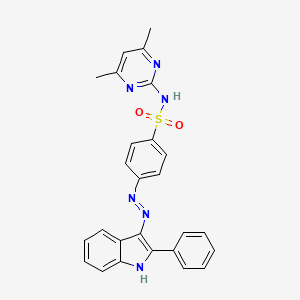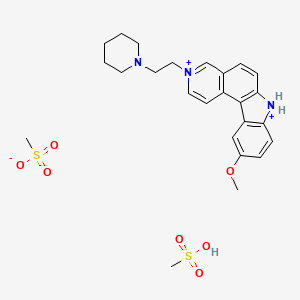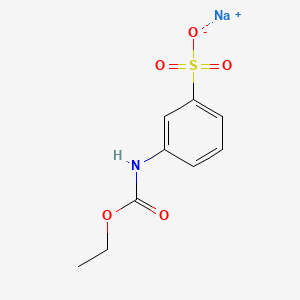
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include multiple functional groups such as chloro, fluoro, hydroxyl, sulpho, and azo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and fluoro substituents. The azo coupling reaction is a critical step, where the naphthalene ring is diazotized and coupled with the pyrimidine derivative. The final step involves sulfonation to introduce the sulpho groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is essential for optimizing the production process. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted pyrimidines
Aplicaciones Científicas De Investigación
4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. For example, the azo group can interact with active sites of enzymes, while the sulpho groups enhance solubility and facilitate cellular uptake. The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, potassium salt
- 4-((5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinyl)amino)-5-hydroxy-6-((1-sulpho-2-naphthyl)azo)naphthalene-1,7-disulphonic acid, calcium salt
Uniqueness
The sodium salt form of this compound is unique due to its specific solubility and reactivity properties. Compared to its potassium and calcium counterparts, the sodium salt may exhibit different biological activities and industrial applications. The presence of sodium ions can influence the compound’s interaction with biological systems and its overall stability.
Propiedades
Número CAS |
83763-60-4 |
|---|---|
Fórmula molecular |
C25H12Cl3FN5Na3O10S3 |
Peso molecular |
832.9 g/mol |
Nombre IUPAC |
trisodium;4-[[5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-yl]amino]-5-hydroxy-6-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C25H15Cl3FN5O10S3.3Na/c26-18-20(23(27)28)31-25(29)32-24(18)30-13-7-8-15(45(36,37)38)12-9-16(46(39,40)41)19(21(35)17(12)13)34-33-14-6-5-10-3-1-2-4-11(10)22(14)47(42,43)44;;;/h1-9,23,35H,(H,30,31,32)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3 |
Clave InChI |
VMSVFXLZEYRALO-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=C5Cl)C(Cl)Cl)F)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)











